3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
CAS No.: 1040656-81-2
Cat. No.: VC11940865
Molecular Formula: C20H20FN3O3S3
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-81-2 |
|---|---|
| Molecular Formula | C20H20FN3O3S3 |
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H20FN3O3S3/c21-15-3-5-16(6-4-15)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-17-2-1-12-28-17/h1-7,12-13H,8-11,14H2,(H,22,25) |
| Standard InChI Key | VWTUDMADVJZTOB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 |
Introduction
The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic molecule that incorporates several pharmacophoric elements, including a piperazine ring, a thiophene moiety, and a sulfonyl group. This structure suggests potential biological activity, as similar compounds have been explored for their antimicrobial and anticancer properties .
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the thiophene moieties. A common approach might involve the reaction of a piperazine derivative with a sulfonyl chloride, followed by amidation with a thiophene-based amine .
Biological Activity
While specific biological activity data for this exact compound are not available, similar compounds have shown promise in various biological assays:
-
Antimicrobial Activity: Compounds with piperazine and sulfonyl groups have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity: Thiophene-based compounds have been explored for their anticancer potential, often showing activity against specific cancer cell lines .
Research Findings
| Compound Feature | Description |
|---|---|
| Piperazine Ring | Common in drugs due to its ability to interact with biological targets. |
| Sulfonyl Group | Often used to enhance solubility and bioavailability. |
| Thiophene Moiety | Known for its role in various biologically active compounds. |
Given the lack of specific data on 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide, further research would be necessary to fully understand its properties and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume